molecular formula C18H24N2O4 B6309225 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid CAS No. 2108304-97-6

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid

Cat. No.: B6309225
CAS No.: 2108304-97-6
M. Wt: 332.4 g/mol
InChI Key: GVDOARRZOSAAHH-UHFFFAOYSA-N
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Description

This compound features a tert-butoxycarbonyl (Boc) group attached to a 2-(1H-indol-3-yl)ethylamine moiety, which is further linked to a propanoic acid backbone. The Boc group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes. The indole ring, a bicyclic aromatic system with a pyrrole ring fused to a benzene ring, contributes to hydrophobic interactions in biological systems. This structure is pivotal in medicinal chemistry, particularly for designing protease inhibitors or amino acid transporter ligands .

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(11-9-16(21)22)10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,19H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDOARRZOSAAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CNC2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation of Indole Nitrogen

To prevent undesired indole N-H reactivity during coupling steps, allyl bromide was employed under phase-transfer conditions (NaOH/DMF, tetrabutylammonium bromide [TBAB]). This modification increased reaction efficiency from 65% to 80% by minimizing polymerization side reactions.

Stereoselective Alkylation

Enantioselective alkylation using Evans’ oxazolidinone auxiliaries or Schöllkopf bis-lactim ethers enabled access to both (R)- and (S)-configured products. For instance, (S)-3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid was obtained with 94% ee using a chiral palladium catalyst.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
LDA AlkylationBoc protection, LDA alkylation, hydrolysis7899
Rh-Catalyzed HydrogenationAsymmetric hydrogenation, Boc protection8598
Oxidative HydrolysisNaClO₂ oxidation, Boc protection8297

The LDA-mediated route offers high regioselectivity but requires cryogenic conditions. In contrast, catalytic hydrogenation provides superior stereocontrol at ambient temperatures, albeit with higher catalyst costs.

Challenges and Mitigation Strategies

Indole Ring Sensitivity

Strong acids or electrophilic reagents can protonate or alkylate the indole nitrogen, leading to byproducts. Employing Boc protection prior to indole functionalization mitigated this issue, as demonstrated in the synthesis of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate.

Epimerization During Hydrolysis

Basic hydrolysis of esters bearing α-stereocenters risks racemization. Using LiOH at 0°C and shorter reaction times (≤3 h) reduced epimerization to <2% .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug discovery due to its structural similarity to known bioactive molecules. Its applications include:

  • Antidepressant Activity : Given the indole structure's resemblance to tryptophan and serotonin, research indicates potential antidepressant effects through modulation of serotonin receptors.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis.

Biochemical Studies

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid serves as a useful tool in biochemical assays:

  • Enzyme Inhibition Studies : The compound can be used to investigate the inhibition of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis.
  • Receptor Binding Studies : Its ability to bind to serotonin receptors makes it suitable for studying receptor-ligand interactions and signaling pathways.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on the effects of 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid demonstrated its ability to enhance serotonin levels in rodent models. This was assessed through behavioral tests such as the forced swim test, indicating potential antidepressant-like effects.

Case Study 2: Cancer Cell Line Cytotoxicity

Research published in a peer-reviewed journal evaluated the cytotoxic effects of various derivatives of this compound against human breast cancer cell lines. Results showed that compounds with higher lipophilicity exhibited increased cell death rates, suggesting a structure-activity relationship that could guide further drug development.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Key Features Molecular Weight Substituents/Modifications Biological Relevance References
3-{[(tert-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic Acid Boc on indole N; ethylamino linkage to propanoic acid ~350 (estimated) None on indole ring Potential LAT1 inhibitor
1-Boc-N-Fmoc-L-tryptophan Boc on indole N; Fmoc on α-amino group 526.58 Fmoc protection Solid-phase peptide synthesis
2-[(tert-Butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid Boc on α-amino group; 4-fluoro substitution on indole 322.33 Fluorine at indole C4 Enhanced binding specificity
3-(5-Bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid Boc on α-amino group; 5-bromo substitution on indole 383.24 Bromine at indole C5 Probable kinase inhibitor
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid Thiazole replaces indole; Boc on α-amino group 272.33 Thiazole heterocycle Antibacterial candidate
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl branch on propanoic acid backbone; Boc on α-amino group 203.24 Methyl group at C2 Building block for branched peptides

Physicochemical Properties

  • Solubility: The Boc group increases hydrophobicity compared to unprotected analogs (e.g., 2-(1H-indol-3-yl)-2-methylpropanoic acid in ).
  • Stability : Boc-protected compounds resist acidic conditions better than Fmoc derivatives, which cleave under basic conditions .

Biological Activity

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid, often abbreviated as Boc-Indole-ethyl-amino-propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This structure features an indole moiety, which is known for its biological significance, particularly in drug development.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : Studies show that indole derivatives can activate caspases and other apoptotic markers in cancer cell lines, leading to increased cell death1.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that Boc-Indole-ethyl-amino-propanoic acid can inhibit tumor growth in mouse models by interfering with cellular signaling pathways involved in proliferation2.

Antioxidant Properties

The antioxidant activity of this compound has also been noted. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress:

  • Reactive Oxygen Species (ROS) Scavenging : Boc-Indole-ethyl-amino-propanoic acid has shown capability in scavenging ROS, which is pivotal in preventing cellular damage3.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases:

  • Cytokine Inhibition : Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-64.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of Boc-Indole-ethyl-amino-propanoic acid against various cancer cell lines. The results showed that:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12ROS generation

The compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating enhanced potency5.

Study 2: In Vivo Anti-inflammatory Activity

In a mouse model of inflammation, Boc-Indole-ethyl-amino-propanoic acid was administered to evaluate its anti-inflammatory effects. The findings were summarized as follows:

Treatment GroupInflammation ScoreCytokine Levels (pg/mL)
Control8TNF-α: 150
Treatment3TNF-α: 50

The treatment group exhibited significantly reduced inflammation scores and cytokine levels6.

Q & A

Synthesis and Optimization

Basic Q1: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized? Answer: The synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group, coupling with an indole-ethyl moiety, and subsequent acid formation. Key steps include:

  • Amine Protection: Reacting the free amine with Boc-anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Indole Coupling: Use of carbodiimide-based coupling reagents (e.g., DCC or EDC) to link the Boc-protected amine to the indole-ethyl group. Solvent choice (e.g., DCM or DMF) and temperature (0–25°C) significantly impact yield .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is recommended for isolating high-purity product .

Advanced Q2: How can researchers resolve low yields during the indole coupling step? Answer: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activating Agents: Adding HOBt or HOAt to suppress racemization and improve coupling efficiency .
  • Microwave-Assisted Synthesis: Reducing reaction time and improving regioselectivity under controlled microwave conditions .
  • In Situ Monitoring: Using LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Structural Characterization

Basic Q3: Which analytical techniques are essential for confirming the compound’s structure? Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 7.0–7.5 ppm (indole aromatic protons), and δ 3.2–3.6 ppm (ethylamino linker) .
    • 13C NMR: Signals near δ 155 ppm (Boc carbonyl) and δ 170 ppm (propanoic acid carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm error .

Advanced Q4: How can researchers address contradictory data in spectroscopic analysis (e.g., unexpected splitting in NMR)? Answer: Contradictions may arise from rotamers or residual solvents. Solutions include:

  • Variable Temperature NMR: Identify dynamic processes by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • Deuterated Solvent Screening: Test in DMSO-d6 vs. CDCl3 to assess hydrogen-bonding effects .

Biological and Chemical Applications

Basic Q5: What are the primary research applications of this compound? Answer:

  • Peptide Mimetics: The Boc-protected amine and indole moiety enable its use in designing protease-resistant peptide analogs .
  • Neuroactive Probes: The indole group mimics tryptophan, making it a candidate for serotonin receptor studies .

Advanced Q6: How can this compound be functionalized for targeted drug delivery? Answer:

  • Click Chemistry: Introduce azide/alkyne handles via the propanoic acid group for bioconjugation .
  • Prodrug Design: Esterify the carboxylic acid to improve blood-brain barrier penetration, followed by enzymatic hydrolysis in vivo .

Stability and Safety

Basic Q7: What are the storage and handling guidelines to ensure compound stability? Answer:

  • Storage: −20°C under inert gas (argon) to prevent Boc group hydrolysis .
  • Handling: Use gloves/respirators (NIOSH P95) to avoid inhalation of fine powders; avoid contact with strong acids/bases .

Advanced Q8: How can thermal degradation pathways be analyzed to improve shelf life? Answer:

  • Differential Scanning Calorimetry (DSC): Identify decomposition onset temperatures (~150–200°C for Boc derivatives) .
  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Data Interpretation and Contradictions

Advanced Q9: How should researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC50 values)? Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) to rule out batch-specific variability .
  • Metabolite Screening: Check for Boc deprotection in cellular assays, which may alter activity .
  • Computational Modeling: Perform MD simulations to assess binding mode consistency across studies .

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